4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C21H29N5O5S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, with CAS Number 1021220-87-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H29N5O5S2, with a molecular weight of 495.6 g/mol. The compound features a sulfamoyl group, a piperazine moiety, and a pyridine ring, which are critical for its biological interactions.
Property | Value |
---|---|
CAS Number | 1021220-87-0 |
Molecular Formula | C21H29N5O5S2 |
Molecular Weight | 495.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly receptor tyrosine kinases (RTKs). Research indicates that compounds with similar structures can inhibit key pathways involved in cancer progression by targeting RTKs such as EGFR and PDGFR. The presence of the piperazine and sulfonamide groups enhances binding affinity to these targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Recent studies have shown that the compound exhibits notable cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in hematological malignancies and solid tumors. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis.
Case Study:
In a study evaluating the efficacy of this compound against different cancer cell lines, it was found that:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values:
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These results indicate a promising anticancer profile, especially against cervical and breast cancer cells.
Inhibition of Acetylcholinesterase
The compound has also shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This activity suggests possible applications in neurodegenerative diseases like Alzheimer's.
Research Findings:
A virtual screening study indicated that derivatives similar to this compound could effectively bind to the active site of AChE, leading to enhanced inhibitory activity compared to standard inhibitors.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it is useful to compare its biological activity with related compounds.
Compound Name | IC50 (µM) | Target | Activity Type |
---|---|---|---|
Compound A | 12 | EGFR | Anticancer |
Compound B | 18 | PDGFR | Anticancer |
This compound | 15 | AChE | Neuroprotective |
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5S2/c1-24(2)33(30,31)19-9-7-18(8-10-19)21(27)23-12-5-17-32(28,29)26-15-13-25(14-16-26)20-6-3-4-11-22-20/h3-4,6-11H,5,12-17H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCVFJAESBQUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.